trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide
CAS No.:
Cat. No.: VC16578033
Molecular Formula: C16H22Cl2N2O
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22Cl2N2O |
|---|---|
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | N-[(1R,2R)-2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide |
| Standard InChI | InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1/i1D3,2D3 |
| Standard InChI Key | JGPNMZWFVRQNGU-HOPRYTGQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N([C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])[2H] |
| Canonical SMILES | CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzamide core substituted with 3,4-dichloro groups and a deuterated dimethylamino cyclohexyl moiety. Its IUPAC name, N-[(1R,2R)-2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide, reflects the stereospecific trans configuration of the cyclohexyl group and isotopic labeling. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂Cl₂N₂O |
| Molecular Weight | 335.3 g/mol |
| Isomeric SMILES | [2H]C([2H])([2H])N([C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])[2H] |
| InChIKey | JGPNMZWFVRQNGU-HOPRYTGQSA-N |
The trans stereochemistry at the cyclohexyl ring positions (1R,2R) ensures optimal spatial orientation for receptor interactions, while deuteration at the dimethylamino group ([2H]₆) minimizes metabolic interference in biological assays .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound. The deuterated dimethylamino group produces distinct isotopic patterns in mass spectra, with a +6 Da shift compared to non-deuterated analogs. In ¹H NMR, the deuterated methyl groups appear as singlet peaks with reduced intensity due to isotopic substitution, while the cyclohexyl protons exhibit characteristic coupling patterns consistent with trans-diaxial geometry .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from trans-2-aminocyclohexanol. Key stages include:
-
Deuteration: Exchange of protonated dimethylamino groups with deuterium oxide (D₂O) under acidic conditions, achieving >99% isotopic enrichment.
-
Benzamide Formation: Coupling of 3,4-dichlorobenzoic acid with the deuterated cyclohexylamine intermediate using carbodiimide-based activating agents.
-
N-Methylation: Introduction of the methyl group via reductive amination or alkylation protocols.
The final product is purified through recrystallization from methanol/water mixtures, yielding ≥98% chemical purity as verified by HPLC .
Scale-Up Challenges
Deuterium incorporation efficiency remains the primary scalability bottleneck. Side reactions during deuteration may yield partially labeled species, necessitating rigorous chromatographic separation. Thermal instability of the benzamide linkage above 150°C further complicates large-scale production .
Analytical Applications
Forensic Toxicology
As a certified reference material (CRM), this compound enables precise quantification of U-47700 in biological specimens. Its deuterated structure eliminates matrix effects in LC-MS/MS analyses, with typical limits of quantification (LOQ) reaching 0.1 ng/mL in blood and urine matrices. A representative calibration curve exhibits linearity (R² > 0.995) across 0.1–100 ng/mL ranges .
Metabolic Studies
The deuterium label provides a stable isotopic tracer for investigating U-47700 metabolism. In vitro hepatic microsome assays demonstrate reduced hepatic clearance (CL<sub>H</sub>) compared to non-deuterated analogs, highlighting deuteration's impact on cytochrome P450 interactions.
Recent Advancements and Future Directions
Emerging applications include chiral stationary phase development for enantiomeric separation of opioid analogs. Preliminary studies show 97.3% enantiomeric excess (ee) when using this compound as a template in molecularly imprinted polymers (MIPs) . Future research should explore its utility in ambient ionization mass spectrometry techniques, potentially enabling rapid onsite drug screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume